2-Methyl-5-(methylsulfonyl)phenylboronic Acid
Description
2-Methyl-5-(methylsulfonyl)phenylboronic acid (C₈H₁₁BO₄S, MW: 214.05 g/mol) is an organoboron compound characterized by a phenyl ring substituted with a methyl group at the 2-position and a methylsulfonyl group (-SO₂CH₃) at the 5-position. The sulfonyl group is a strong electron-withdrawing moiety, enhancing the acidity of the boronic acid and its reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . Key identifiers include:
Properties
IUPAC Name |
(2-methyl-5-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4S/c1-6-3-4-7(14(2,12)13)5-8(6)9(10)11/h3-5,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAQXCNZVCRVFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling with Boronic Acid Precursors
A widely adopted method involves coupling brominated aryl sulfones with boronic esters or acids. For example, 4-bromophenyl methyl sulfone reacts with 3-acetyl-6-methylpyridine in the presence of Pd₂(dba)₃ and Xantphos under inert conditions. The reaction proceeds via:
Key conditions:
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | t-BuONa | 72 | >98% |
| Pd(PPh₃)₄ | None | K₂CO₃ | 68 | 95% |
| Ni(dppf)Cl₂ | dppf | Cs₂CO₃ | 55 | 90% |
Challenges include Pd residue removal (3–8 ppm post-purification) and competing side reactions from ortho-substituent steric effects.
Sulfonation of Methylthio Precursors
Oxidation of 2-Methyl-5-(methylthio)phenylboronic Acid
The methylsulfonyl group is introduced via oxidation of a methylthio precursor. 2-Methyl-5-(methylthio)phenylboronic acid is treated with oxone or mCPBA in acidic media:
Reaction parameters:
Table 2: Oxidation Efficiency by Reagent
| Oxidant | Time (h) | Yield (%) | Boronic Acid Stability |
|---|---|---|---|
| Oxone | 6 | 89 | High |
| mCPBA | 4 | 92 | Moderate |
| H₂O₂/AcOH | 12 | 78 | Low |
Over-oxidation to sulfonic acids is mitigated by controlled stoichiometry and low temperatures.
| Substrate | Borylating Agent | Catalyst | Yield (%) |
|---|---|---|---|
| 5-Bromo-2-methylbenzoic acid | B₂(pin)₂ | Pd(OAc)₂/XPhos | 75 |
| 2-Methyl-5-(methylsulfonyl)triflate | B₂neop₂ | PdCl₂(PPh₃)₂ | 82 |
Challenges include regioselectivity in polyhalogenated substrates and boronic ester hydrolysis kinetics.
Comparative Analysis of Methodologies
Cost and Scalability
-
Suzuki-Miyaura : High Pd costs but scalable to multi-kilogram batches.
-
Sulfonation : Cost-effective oxidants but requires purified methylthio precursors.
-
Miyaura Borylation : Efficient for electron-deficient arenes but limited by substrate availability.
Recent Advances and Innovations
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(methylsulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Reduction: The methylsulfonyl group can be reduced to a methylthio group under suitable conditions.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Methylthio-substituted phenylboronic acids.
Substitution: Various biaryl compounds resulting from Suzuki-Miyaura coupling.
Scientific Research Applications
Medicinal Chemistry
Antimycobacterial Activity
Recent studies have highlighted the potential of boronic acids, including 2-Methyl-5-(methylsulfonyl)phenylboronic acid, in the treatment of tuberculosis (TB). Research indicates that compounds with similar structures can exhibit bactericidal activity against Mycobacterium tuberculosis (Mtb). These compounds may disrupt iron homeostasis in bacterial cells, leading to their death. The structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring can enhance the potency and selectivity of these compounds against Mtb .
Mechanism of Action
The mechanism by which these compounds exert their effects involves interference with bacterial cell wall synthesis and function. The presence of the methylsulfonyl group is thought to play a crucial role in enhancing the bioavailability and solubility of these compounds, making them more effective in biological systems .
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
Boronic acids are widely used as coupling partners in Suzuki-Miyaura reactions, which are pivotal for the formation of carbon-carbon bonds in organic synthesis. This compound can be utilized to synthesize complex organic molecules by coupling with various electrophiles. Its unique structure allows for selective reactions that can lead to high yields of desired products .
Pharmaceutical Development
This compound has been explored for its utility in developing new pharmaceuticals. Its ability to form stable complexes with various substrates makes it a valuable intermediate in the synthesis of bioactive molecules . The versatility in its reactivity also opens avenues for creating diverse chemical libraries for drug discovery.
Material Science
Polymer Chemistry
In material science, boronic acids are used as building blocks for creating functional polymers. This compound can be incorporated into polymer matrices to impart specific properties such as enhanced thermal stability or improved mechanical strength. These materials can find applications in coatings, adhesives, and other industrial products .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methyl-5-(methylsulfonyl)phenylboronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in cross-coupling reactions, where the boronic acid group transfers an aryl group to a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Acidity
The electronic and steric properties of substituents significantly influence boronic acid reactivity. Below is a comparative analysis:
Key Findings :
Key Findings :
Key Findings :
- Solubility varies with substituents: methoxy groups enhance organic solvent solubility, while sulfonyl groups improve aqueous compatibility .
Biological Activity
2-Methyl-5-(methylsulfonyl)phenylboronic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including antimicrobial properties, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 214.04 g/mol. The compound features a phenyl ring with both a methyl and a methylsulfonyl substituent, alongside a boronic acid functional group. The boronic acid moiety is crucial for its reactivity and biological interactions, particularly in the formation of covalent bonds with diols, which are prevalent in biological systems.
Antimicrobial Activity
Research indicates that phenylboronic acids, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds can inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in microorganisms .
Table 1: Antimicrobial Activity of Related Phenylboronic Acids
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | TBD |
| 3,5-Diiodo-2-methoxyphenylboronic acid | Escherichia coli | 100 μg/mL |
| 2-Fluoro-5-iodophenylboronic acid | Bacillus cereus | Lower than AN2690 |
Inhibition Studies
The binding affinity of this compound to various biological targets has been investigated using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies help elucidate the compound's mechanism of action and guide future drug design efforts .
Case Studies
- EEDi-5285 Study : A related compound demonstrated exceptional potency against embryonic ectoderm development (EED), showing an IC50 value of 18 nM in binding assays. This highlights the potential for boronic acids in cancer therapeutics by targeting specific pathways involved in cell growth regulation .
- Antifungal Mechanism : Research on benzoxaborole derivatives revealed that similar compounds could inhibit LeuRS effectively, leading to the conclusion that this compound may share this mechanism, further supporting its potential as an antifungal agent .
Q & A
Q. What are the key considerations for synthesizing 2-Methyl-5-(methylsulfonyl)phenylboronic Acid via Suzuki-Miyaura cross-coupling?
- Methodological Answer : The synthesis typically involves coupling a methylsulfonyl-substituted aryl halide (e.g., bromide or iodide) with a boronic acid precursor. Critical parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common due to their efficiency with electron-deficient aryl halides .
- Base optimization : K₂CO₃ or Cs₂CO₃ improves coupling efficiency by activating the boronic acid.
- Solvent choice : Dioxane or THF under inert atmosphere (N₂/Ar) prevents boronic acid oxidation.
- Temperature : 80–100°C balances reaction rate and side-product formation. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is recommended .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (60:40) to assess purity (>95% by area normalization) .
- NMR : ¹H NMR should confirm the methylsulfonyl group (singlet at δ ~3.0 ppm for CH₃SO₂) and boronic acid protons (broad peak at δ ~7.5–8.5 ppm). ¹¹B NMR may show a peak near δ 30 ppm .
- Mass Spectrometry : ESI-MS in negative mode should yield [M-H]⁻ with m/z matching the theoretical molecular weight (C₈H₁₀BO₄S: calc. 228.04) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Pre-dissolve in DMSO for aqueous reactions .
- Stability : Store at 0–6°C under inert gas to prevent boronic acid dimerization or oxidation. Degradation is accelerated by moisture and light; use amber vials and desiccants .
Advanced Research Questions
Q. How does the methylsulfonyl group influence reactivity in cross-coupling versus other electron-withdrawing substituents?
- Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing group (EWG), which:
- Reduces electron density at the aryl ring, slowing oxidative addition of Pd catalysts but improving transmetallation efficiency.
- Increases stability of the boronate intermediate, reducing protodeboronation side reactions. Compare with nitro or cyano groups using Hammett σ constants (σₚ = 0.72 for SO₂CH₃ vs. 1.27 for NO₂) to predict reactivity trends .
- Experimental validation : Perform kinetic studies under identical conditions (catalyst, base, solvent) with substituted aryl halides to quantify rate differences.
Q. What strategies mitigate boronic acid decomposition during prolonged storage or reactions?
- Methodological Answer :
- Chelating agents : Add 1,2-diols (e.g., pinacol) to stabilize the boronic acid as a cyclic ester, reducing dimerization .
- Low-temperature reactions : Conduct couplings at ≤60°C if thermal instability is observed.
- In situ generation : Use trifluoroborate salts (K⁺ or Cs⁺) as air-stable precursors, hydrolyzing them to boronic acids just before use .
Q. How can this compound be applied in drug delivery systems targeting intracellular environments?
- Methodological Answer :
- Polymer nanocarriers : Functionalize pH- or ROS-responsive polymers (e.g., PEG-PBA) with the boronic acid to exploit diol-binding for glucose-sensitive drug release. The methylsulfonyl group enhances binding affinity to glycoproteins .
- Validation : Use fluorescence quenching assays (e.g., with alizarin red S) to measure binding constants (Ka) to diols. Compare release kinetics in simulated physiological (pH 7.4) vs. lysosomal (pH 5.0) conditions .
Q. How to resolve discrepancies in reported catalytic efficiencies for derivatives of this compound?
- Methodological Answer :
- Systematic parameter screening : Vary catalyst (Pd vs. Ni), ligand (bidentate vs. monodentate), and solvent (polar vs. nonpolar) in a Design of Experiments (DoE) framework.
- Byproduct analysis : Use LC-MS to identify protodeboronation or homocoupling products. Adjust base strength (e.g., NaHCO₃ for milder conditions) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
